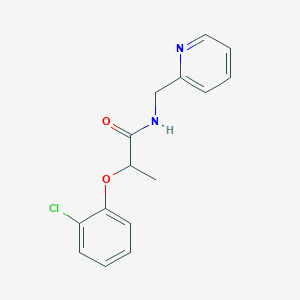
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as BzATP, is a purinergic receptor agonist that has been widely studied in scientific research. BzATP is a potent activator of P2X7 receptors, which are ion channels that are expressed in immune cells, neurons, and other cell types.
Wirkmechanismus
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one acts as an agonist of P2X7 receptors, which are ligand-gated ion channels that are permeable to cations, such as calcium and sodium. Activation of P2X7 receptors by 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the formation of pores in the plasma membrane, which can lead to cell death in certain cell types.
Biochemical and Physiological Effects:
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been shown to regulate the function of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one is a potent and selective agonist of P2X7 receptors, which makes it a useful tool for studying the function of these receptors. However, 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the formation of pores in the plasma membrane, which can lead to cell death in certain cell types. This can be a limitation for certain experiments, where cell viability is important.
Zukünftige Richtungen
There are several future directions for research on 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One area of research is the development of more selective and potent agonists and antagonists of P2X7 receptors. Another area of research is the development of therapeutic agents that target P2X7 receptors for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to understand the role of P2X7 receptors in cancer and the potential for targeting these receptors for cancer therapy.
Synthesemethoden
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using several methods, including the condensation of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl bromide. Another method involves the reaction of 2-amino-6-chloropurine with 4-methylbenzenethiol in the presence of a base, followed by the reaction with benzyl chloride and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been extensively used in scientific research to study the function of P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and cancer. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to induce the release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, from immune cells. 8-(benzylthio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has also been used to study the role of P2X7 receptors in the regulation of neuronal function and the development of neurological disorders, such as Alzheimer's disease and epilepsy.
Eigenschaften
IUPAC Name |
8-benzylsulfanyl-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)23-17-16(18(24)21-12-20-17)22-19(23)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIHYNQLWCQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzyloxy)-N-[6-bromo-2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6044692.png)
![4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)